1-Naphthyl sulfate
Overview
Description
1-Naphthyl sulfate is a chemical compound with the molecular formula C10H8O4S . It is also known by other names such as 1-Naphthalenol, hydrogen sulfate, 1-Naphthyl hydrogen sulfate, and 1-Naphthol sulfate ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a sulfate group attached . The average mass of the molecule is 224.233 Da and the monoisotopic mass is 224.014328 Da .Scientific Research Applications
Sulfation in Intestinal Cells : Schwarz and Schwenk (1984) studied the sulfation of 1-naphthol in intestinal cells of guinea pigs, demonstrating that 1-naphthyl sulfate formation increased with extracellular sulfate concentrations. This implies the potential role of sulfation in intestinal absorption and metabolism of phenolic compounds (Schwarz & Schwenk, 1984).
Sulfation in Hepatocytes : In another study by Schwarz (1984), the sulfation of 1-naphthol in rat hepatocytes was explored, revealing a non-linear relationship with extracellular sulfate levels. This emphasizes the importance of sulfation in liver metabolism (Schwarz, 1984).
Metabolism and Excretion : Chern and Dauterman (1983) investigated the metabolism and excretion of 1-naphthol, 1-naphthyl-β-D-glucuronide, and 1-naphthyl-β-D-glucoside in mice. Their results show that 1-naphthol is primarily metabolized to sulfate and glucuronide conjugates, highlighting the role of sulfation in xenobiotic metabolism (Chern & Dauterman, 1983).
Antioxidative Effects : Sugahara et al. (2018) studied the antioxidative effects of 1-naphthol and its sulfate-conjugates, revealing that sulfation does not always decrease antioxidant activity and may depend on the sulfation position. This suggests potential applications in understanding the biological activities of phenolic compounds (Sugahara et al., 2018).
Phenol Sulfotransferase Assay : Arand, Robertson, and Oesch (1987) developed a method for assaying phenol sulfotransferase activity towards 2-naphthol, which could have applications in studying enzyme kinetics and drug metabolism (Arand et al., 1987).
Colon and Tumor Metabolism : Gibby and Cohen (1984) explored the metabolism of 1-naphthol in human colon and tumor tissues. This study provides insights into the differential metabolism of phenolic compounds in normal and tumorous tissues (Gibby & Cohen, 1984).
properties
IUPAC Name |
naphthalen-1-yl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQKVNBLZGWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953864 | |
Record name | Naphthalen-1-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3197-94-2 | |
Record name | Naphthyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalen-1-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NAPHTHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A00650AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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